![molecular formula C17H15ClF3NO2 B3503851 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B3503851.png)
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide
Overview
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide” is a chemical compound with the empirical formula C12H13ClF3NO. It has a molecular weight of 279.69 . The compound is solid in form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C(C)(C)C)NC1=CC(C(F)(F)F)=C(Cl)C=C1
. Chemical Reactions Analysis
The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Physical And Chemical Properties Analysis
The compound is solid in form . It has a molecular weight of 279.69 . The compound’s InChI key is PBVCSEASIYSIDH-UHFFFAOYSA-N .Scientific Research Applications
Agrochemical Applications
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide” is a key structural motif in active agrochemical ingredients . Trifluoromethylpyridines (TFMP) and its derivatives, which include this compound, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
This compound also finds applications in the pharmaceutical industry . Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Analgesic Potential
A series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized for their analgesic potential . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . These compounds are useful as analgesics .
Synthesis of Other Compounds
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide” may be used in the synthesis of other compounds . For example, it can be used in the synthesis of N-(5’-deoxy-3’-O-tert-butyldimethylsilyl-β-D-thymidin-5’-yl)-N’-(4-chloro-3-trifluoromethylphenyl)-thiourea .
Intermediate in Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
Development of Fluorinated Organic Chemicals
The development of organic compounds containing fluorine has been made possible by the use of this compound . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its analgesic properties, as similar compounds have shown potent analgesic efficacy . Additionally, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting potential future applications in these areas.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-10-4-3-5-11(2)16(10)24-9-15(23)22-12-6-7-14(18)13(8-12)17(19,20)21/h3-8H,9H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYTZLUBVQCWRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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